

Application Notes and Protocols: Synthesis of 2,3,2'',3''-Tetrahydrochnaflavone Permethyl Ether

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Compound of Interest

Compound Name: 2,3,2'',3''-Tetrahydrochnaflavone

Cat. No.: B12436400

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Introduction

2,3,2'',3''-Tetrahydrochnaflavone and its derivatives are biflavonoids that have garnered significant interest from the scientific community due to their potential biological activities, including cytotoxic properties against certain cancer cell lines. The permethyl ether of **2,3,2'',3''-tetrahydrochnaflavone**, also referred to as pentamethoxybiflavanone, is a key synthetic derivative. This document provides detailed protocols for the total synthesis of **2,3,2'',3''-tetrahydrochnaflavone** permethyl ether, based on established methodologies. The synthesis involves key steps such as the formation of a diaryl ether and the cyclization of an ether-linked dimeric chalcone.^{[1][2][3]} These application notes are intended for researchers in medicinal chemistry, natural product synthesis, and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for the multi-step synthesis of **2,3,2'',3''-tetrahydrochnaflavone** permethyl ether.

Table 1: Synthesis of Diaryl Ether 4

Reactant 1	Reactant 2	Solvent	Base	Temperature (°C)	Time (h)	Product	Yield (%)
4-Fluorobenzaldehyde (2)	Isovanillin (3)	DMSO	K ₂ CO ₃	130-140	24	Diarylether (4)	89

Table 2: Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone (5)

Reactant	Methylating Agent	Solvent	Base	Temperature	Time (h)	Product	Yield (%)
2,4,6-Trihydroxyacetophenone	Methyl iodide	Acetone	K ₂ CO ₃	Reflux	24	Acetophenone (5)	50

Table 3: Synthesis of Dimeric Chalcone 6

Reactant 1	Reactant 2	Solvent	Base	Temperature	Time	Product	Yield (%)
Diarylether (4)	Acetophenone (5)	Ethanol	KOH (50%)	Room Temp.	72 h	Chalcone (6)	80

Table 4: Synthesis of 2,3,2'',3''-Tetrahydrochnaflavone Permethylether (8)

Reactant	Catalyst	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)
Dimeric chalcone (6)	Oxalic acid (10 mol %)	Absolute Ethanol	80	24	Pentamethoxybiflavone (8)	70

Experimental Protocols

1. Synthesis of Diaryl Ether 4

This protocol describes the nucleophilic aromatic substitution reaction to form the diaryl ether linkage.[\[3\]](#)

- Materials: 4-Fluorobenzaldehyde (2), Iovanillin (3), Anhydrous Potassium Carbonate (K_2CO_3), Dimethyl sulfoxide (DMSO).
- Procedure:
 - To a solution of isovanillin (3) in DMSO, add anhydrous potassium carbonate.
 - Add 4-fluorobenzaldehyde (2) to the mixture.
 - Heat the reaction mixture to 130–140 °C while stirring for 24 hours.[\[2\]](#)
 - After cooling to room temperature, pour the reaction mixture into ice-cold water.
 - The resulting precipitate is collected by filtration, washed with water, and dried to yield the diaryl ether 4 as a light yellow solid.[\[2\]](#)

2. Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone (5)

This protocol details the selective methylation of 2,4,6-trihydroxyacetophenone.[\[3\]](#)

- Materials: 2,4,6-Trihydroxyacetophenone, Methyl iodide, Anhydrous Potassium Carbonate (K_2CO_3), Acetone.
- Procedure:
 - Dissolve 2,4,6-trihydroxyacetophenone in acetone and add anhydrous potassium carbonate.
 - Add methyl iodide to the suspension.
 - Reflux the mixture for 24 hours.

- After cooling, filter the mixture and evaporate the solvent under reduced pressure.
- The crude product is purified by column chromatography to give 2'-hydroxy-4',6'-dimethoxyacetophenone (5) as a white solid.[2]

3. Synthesis of Ether-Linked Dimeric Chalcone 6

This protocol outlines the Aldol condensation to form the bichalcone.[2]

- Materials: Diaryl ether (4), 2'-Hydroxy-4',6'-dimethoxyacetophenone (5), Ethanol, 50% Aqueous Potassium Hydroxide (KOH).
- Procedure:
 - Dissolve the diaryl ether (4) and acetophenone (5) in ethanol.
 - Cool the solution in an ice bath and add 50% aqueous KOH dropwise.
 - Stir the reaction mixture at room temperature for 72 hours.
 - Dilute the mixture with ice-cold water and acidify with 6 M HCl.[1]
 - The precipitated yellow solid is filtered under reduced pressure, washed with water, and dried to afford the dimeric chalcone 6.[1][2]

4. Synthesis of **2,3,2'',3''-Tetrahydrochnaflavone** Permethyl Ether (8)

This protocol describes the final ring closure to yield the target compound.[3]

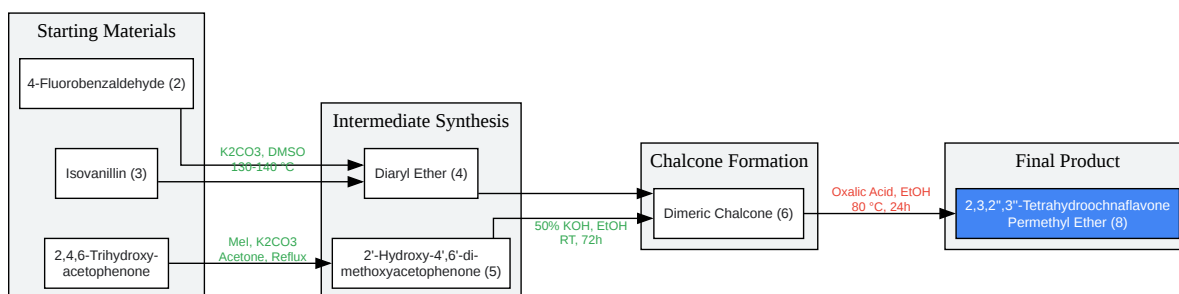
- Materials: Dimeric chalcone (6), Oxalic acid, Absolute Ethanol.
- Procedure:
 - To a solution of the dimeric chalcone (6) in absolute ethanol, add a catalytic amount of oxalic acid (10 mol %).
 - Heat the stirred reaction mixture at 80 °C for 24 hours, monitoring the reaction by TLC.[2][3]

- Upon completion, cool the reaction mixture to room temperature.
- Evaporate the solvent under reduced pressure.
- The residue is purified to yield the ether-linked pentamethoxybiflavanone (8), which is the permethyl ether of **2,3,2'',3''-tetrahydrochnaflavone**, as a light-yellow solid.[2]

Visualizations

Synthesis Pathway

The following diagram illustrates the synthetic pathway for **2,3,2'',3''-tetrahydrochnaflavone** permethyl ether.

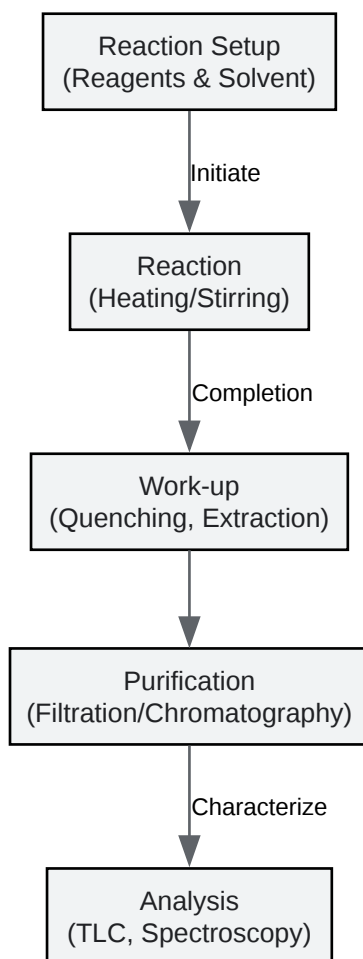


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Caption: Synthetic route to **2,3,2'',3''-tetrahydrochnaflavone** permethyl ether.

Experimental Workflow

The diagram below outlines the general experimental workflow for each synthetic step.



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Caption: General laboratory workflow for a synthetic chemistry procedure.

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